6,7-dimethylbicyclo[3.2.1]oct-6-en-8-one
Description
6,7-Dimethylbicyclo[3.2.1]oct-6-en-8-one is a bicyclic ketone with a fused bicyclo[3.2.1]octane skeleton, featuring methyl substituents at positions 6 and 7 and an exocyclic double bond at position 4.
Properties
Molecular Formula |
C10H14O |
|---|---|
Molecular Weight |
150.22 g/mol |
IUPAC Name |
6,7-dimethylbicyclo[3.2.1]oct-6-en-8-one |
InChI |
InChI=1S/C10H14O/c1-6-7(2)9-5-3-4-8(6)10(9)11/h8-9H,3-5H2,1-2H3 |
InChI Key |
BLUUYOAQSCSEMN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2CCCC1C2=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6,7-dimethylbicyclo[3.2.1]oct-6-en-8-one typically involves the cyclization of suitable precursors under specific conditions. One common method is the dehydrohalogenation of keto iodides, which can be achieved by treating a mixture of mesylates with sodium iodide in refluxing acetone . This process leads to the formation of the desired bicyclic ketone.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to increase yield and efficiency.
Chemical Reactions Analysis
Types of Reactions: 6,7-D
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural analogs of 6,7-dimethylbicyclo[3.2.1]oct-6-en-8-one, highlighting their substituents, biological activities, and research findings:
Key Comparative Insights
Structural Influences on Activity: Substituent Position: The 1,5-dimethyl analog exhibits genotoxicity in vitro, whereas the 2α,4α-dimethyl-8-oxa analog shows herbicidal activity. This suggests that substituent positions and functional groups (e.g., oxime, ketone, oxygen bridge) critically modulate biological effects . Functional Groups: The oxime group in 1,5-dimethylbicyclo[3.2.1]octan-8-one-oxime enhances reactivity, likely contributing to its clastogenic activity. In contrast, the ketone moiety in this compound may favor interactions with plant-specific enzymes, as seen in herbicidal analogs .
Photochemical methods for bicyclo[3.2.1]octan-6-ones (e.g., Agosta’s work on substituted diazo ketones) could inform alternative synthetic routes .
Toxicity vs. Utility: While 1,5-dimethyl derivatives show genotoxicity, 2α,4α-dimethyl-8-oxa analogs are agriculturally valuable. This dichotomy underscores the need for rigorous toxicity profiling of this compound before application .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
